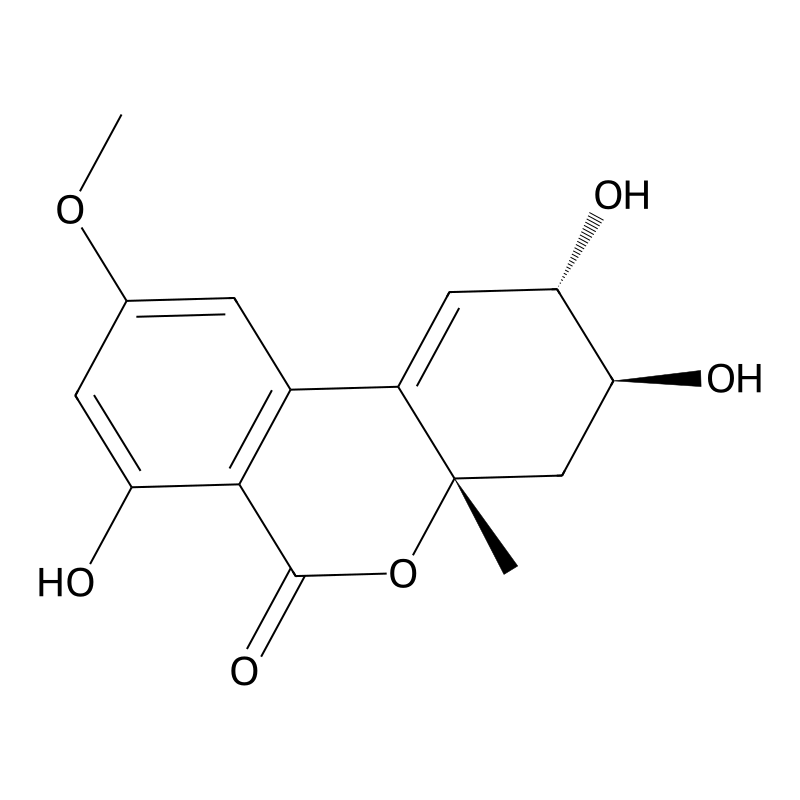

Altenuene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Altenuene is a mycotoxin produced by various species of the fungus Alternaria, particularly Alternaria alternata. It belongs to a class of compounds known as polyketides and is structurally related to other mycotoxins such as alternariol and alternariol monomethyl ether. Altenuene has garnered attention due to its potential health implications, including cytotoxicity and mutagenicity, which are critical in food safety and public health discussions .

The following reactions are significant in the context of altenuene:

- Electrophilic Aromatic Substitution: Alters the aromatic ring structure.

- Nucleophilic Additions: Involves reactions with nucleophiles that can modify functional groups.

Altenuene exhibits notable biological activities. Research indicates that it possesses cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer therapy. Moreover, it has been shown to have mutagenic effects, raising concerns regarding its presence in food products. The compound's interaction with cellular mechanisms can lead to oxidative stress, contributing to its toxicological profile .

The synthesis of altenuene has been explored through multiple approaches:

- Total Synthesis: Achieved through a ten-step process involving various reagents such as boronates and halogenated compounds .

- Iodine(III)-Participated Synthesis: This method focuses on utilizing iodine(III) as a key reagent to facilitate the formation of altenuene backbones .

- Deuterated Derivative Synthesis: A method aimed at producing deuterated forms for analytical purposes, enhancing the understanding of its chemical behavior .

Altenuene's applications are primarily in research settings focused on mycotoxicology and food safety. Its cytotoxic properties make it a subject of interest for studies related to cancer treatment. Additionally, understanding its toxicological effects is crucial for regulatory bodies monitoring food safety standards.

Interaction studies have highlighted the electrochemical behavior of altenuene, particularly its oxidation properties when subjected to specific conditions. These studies are essential for understanding how altenuene interacts with biological systems and can inform risk assessments related to its presence in food products .

Altenuene shares structural similarities with several other mycotoxins produced by Alternaria species. Below is a comparison of altenuene with similar compounds:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Alternariol | High | Cytotoxic, mutagenic | Hydroxyl groups enhance reactivity |

| Alternariol Monomethyl Ether | Moderate | Cytotoxic | Methylation reduces toxicity |

| Isoaltenuene | High | Cytotoxic | Structural isomer of altenuene |

Altenuene's unique features lie in its specific arrangement of functional groups and its distinct biological activity profile, differentiating it from other related compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard